molecular formula C12H9N3O B2532384 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole CAS No. 955976-36-0

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole

Cat. No.: B2532384
CAS No.: 955976-36-0
M. Wt: 211.224
InChI Key: WPNODROMNPJRBI-UHFFFAOYSA-N
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Description

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The pyrazole ring is known for its presence in various pharmacologically active molecules, while the oxazole ring is often found in natural products and synthetic compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole typically involves the formation of the pyrazole and oxazole rings through cyclization reactions. One common method involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate oxazole precursor under acidic or basic conditions to promote cyclization . Another approach involves the use of multicomponent reactions, where the pyrazole and oxazole rings are formed simultaneously in a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the oxazole ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole is unique due to the combination of the pyrazole and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-6-14-15(7-1)11-4-2-10(3-5-11)12-8-13-9-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNODROMNPJRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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